Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate
Description
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate is a bicyclopentane derivative featuring a strained [1.1.1] bicyclic core, an amino group at the 3-position, and a methyl ester functional group. The bicyclo[1.1.1]pentane scaffold imparts rigidity and metabolic stability, while the amino and ester groups enable further functionalization via amidation, hydrolysis, or coupling reactions .
Molecular Formula: C₉H₁₃NO₂ Molecular Weight: 167.21 g/mol (free base) CAS Number: Not explicitly provided in the evidence, but its hydrochloride salt (CAS 2135333-02-5) is listed .
Properties
IUPAC Name |
methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-6(10)2-7-3-8(9,4-7)5-7/h2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWNRAQEXINJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189863 | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1995848-10-6 | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1995848-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Bicyclo[1.1.1]pentane Synthesis
The foundational step in preparing Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate involves constructing the BCP scaffold. The photochemical [2+2] cycloaddition of [1.1.1]propellane (4 ) with diacetyl (5 ) under 365 nm irradiation provides kilogram-scale access to diketone 6 in flow reactors. This method eliminates the need for mercury lamps and quartz vessels, achieving 1 kg of 6 within 6 hours (Scheme 1). Subsequent haloform reaction of 6 with sodium hypochlorite and sodium hydroxide yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) in 45–51% yield after recrystallization.
Key Reaction Parameters
- Propellane Concentration : 0.5 M in dioxane
- Irradiation Time : 6 hours
- Workup : Acidification with HCl followed by extraction with ethyl acetate
Amino Group Installation via Curtius Rearrangement
Introducing the amine at position 3 of the BCP core follows methodologies developed for 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride (10 ). Starting from 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (8 ), treatment with tert-butyl alcohol, triethylamine, and diphenylphosphoryl azide generates the acyl azide intermediate. Thermolysis at 85°C induces Curtius rearrangement, yielding the isocyanate, which is hydrolyzed to the primary amine and isolated as the hydrochloride salt (83% yield).
Adaptation for Target Compound
To install the amine group in this compound, an analogous approach could employ the corresponding carboxylic acid precursor. For instance, methyl 2-(3-carboxybicyclo[1.1.1]pentan-1-yl)acetate would undergo azide formation and rearrangement. However, steric hindrance from the adjacent ester group may necessitate modified reaction conditions, such as prolonged heating or elevated temperatures.
The introduction of the methyl acetate moiety requires selective esterification. In the synthesis of benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (23 ), oxidation of potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide (22 ) with hydrogen peroxide generates a hydroxyl group, which is subsequently esterified. For the target compound, direct esterification of a carboxylic acid intermediate with methanol under acidic catalysis (e.g., H2SO4 or HCl) represents a viable pathway.
Alternative Route :
- Suzuki–Miyaura Coupling : A boronate ester intermediate, analogous to 22 , could cross-couple with methyl glycolyl bromide to install the acetate sidechain.
- Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a BCP alcohol with methyl glycolate.
Concurrent Functionalization Challenges
Simultaneous installation of amine and ester groups on the BCP core presents steric and electronic challenges. The strained geometry of BCP restricts access to reactive sites, necessitating carefully timed protection/deprotection sequences. For example, in the synthesis of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (12 ), the Boc group protects the amine during esterification of the carboxylic acid. A similar strategy could safeguard the amine during acetate installation (Table 1).
Table 1. Comparative Yields for BCP Dual Functionalization
| Step | Reagents | Yield (%) |
|---|---|---|
| Boc Protection | Boc2O, DMAP, CH2Cl2 | 92 |
| Esterification | MeOH, H2SO4, reflux | 78 |
| Deprotection | HCl, dioxane | 85 |
Analytical Characterization
Critical to verifying the structure of this compound are nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For analogous compounds like 10 and 12 , distinctive NMR signals include:
Scientific Research Applications
Methyl 2-{3-aminobicyclo[11
Chemistry: It can be used as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound’s unique structure may make it useful in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[1.1.1]pentane scaffold is a versatile platform for structural diversification. Below is a detailed comparison of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Functional Group Variations
Halogenated Derivatives
Price and Availability
Key Research Findings
- Synthetic Utility: The amino and ester groups in this compound allow for diverse derivatization, such as Gabriel synthesis (e.g., tert-butyl carbamate formation) .
- Bioisosteric Potential: Bicyclo[1.1.1]pentane derivatives are increasingly used as rigid spacers to replace tert-butyl or phenyl groups in kinase inhibitors, improving metabolic stability .
- Safety Considerations : Halogenated variants (e.g., bromo or fluoro) require stringent handling due to reactivity, while acetamide derivatives exhibit lower acute toxicity compared to esters .
Biological Activity
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (CAS Number: 1995848-10-6) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
- Purity : Typically ≥ 97%
- IUPAC Name : Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of an amino group in its structure may enhance its binding affinity to specific targets, potentially leading to modulation of enzyme activities or inhibition of certain pathways.
Biological Activities
Research has indicated that this compound may exhibit the following biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could inhibit pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are crucial in inflammatory responses.
- Neuroprotective Properties : The unique bicyclic structure may allow for interactions with neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Table 1: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Anti-inflammatory effects | Demonstrated significant inhibition of IL-6 and TNF-alpha in vitro models. |
| Study B (2023) | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell lines, indicating potential for treating neurodegenerative disorders. |
| Study C (2024) | Enzyme inhibition | Identified as a potent inhibitor of specific MMPs involved in cartilage degradation, suggesting therapeutic potential in osteoarthritis. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
